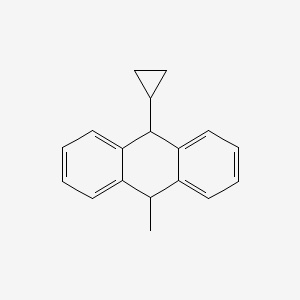
9-Cyclopropyl-10-methyl-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene: is a unique organic compound with the molecular formula C17H14 and a molecular weight of 218.301 g/mol . This compound is characterized by its cyclopropane ring fused to an anthracene moiety, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene typically involves the cyclopropanation of anthracene derivatives. One common method is the reaction of anthracene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane-fused product .
Industrial Production Methods
While specific industrial production methods for 9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Anthraquinone derivatives
Reduction: Fully saturated cyclopropanthracene
Substitution: Nitro or halogenated anthracene derivatives
科学的研究の応用
9,10,12,13-Tetrahydro-11H-9,10-endo-Cyclopropanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cyclopropane ring reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in
特性
分子式 |
C18H18 |
|---|---|
分子量 |
234.3 g/mol |
IUPAC名 |
9-cyclopropyl-10-methyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H18/c1-12-14-6-2-4-8-16(14)18(13-10-11-13)17-9-5-3-7-15(12)17/h2-9,12-13,18H,10-11H2,1H3 |
InChIキー |
CFRMVCRNAFAJKP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2C(C3=CC=CC=C13)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


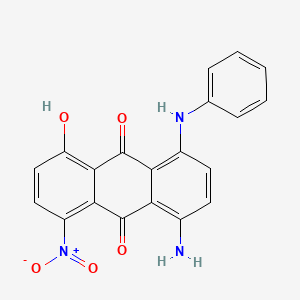
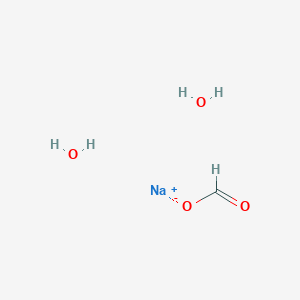
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

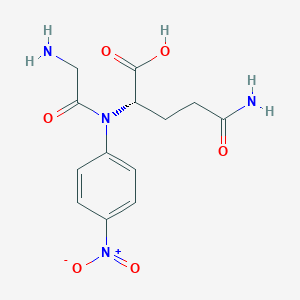
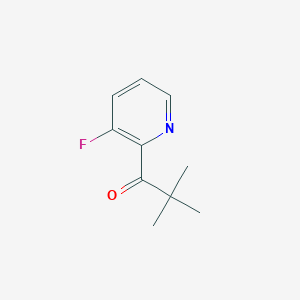
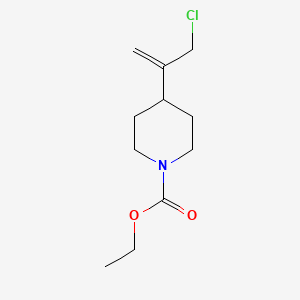
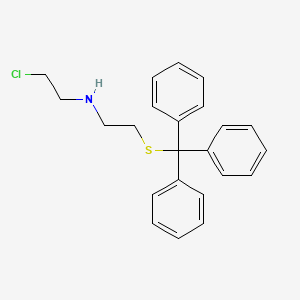
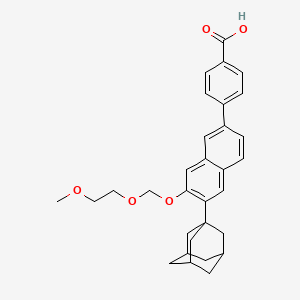
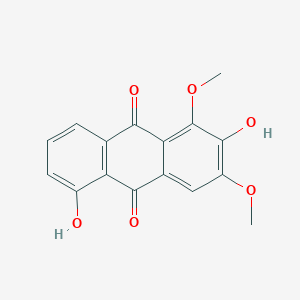
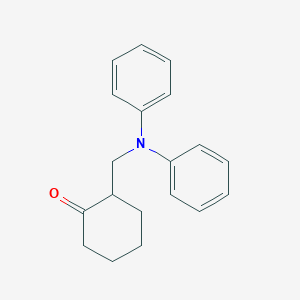

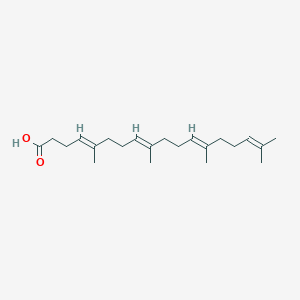
![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
